molecular formula C15H25N5 B15050392 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15050392
M. Wt: 275.39 g/mol
InChI Key: OPRRUFXUWWCDOV-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazole derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-6-19-10-15(12(4)18-19)8-16-7-14-9-17-20(11(2)3)13(14)5/h9-11,16H,6-8H2,1-5H3

InChI Key

OPRRUFXUWWCDOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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